molecular formula C22H27NO6 B4096586 oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine

oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine

Cat. No.: B4096586
M. Wt: 401.5 g/mol
InChI Key: CQQKNZRJCXVTQB-UHFFFAOYSA-N
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Description

Oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine is a compound that combines the properties of oxalic acid and a complex amine derivative. Oxalic acid is a simple dicarboxylic acid, known for its presence in many plants and its use in various industrial applications . The amine derivative, N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine, adds complexity and potential for diverse chemical interactions.

Properties

IUPAC Name

oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.C2H2O4/c1-2-6-17(7-3-1)16-23-20-12-10-19(11-13-20)22-15-14-21-18-8-4-5-9-18;3-1(4)2(5)6/h1-3,6-7,10-13,18,21H,4-5,8-9,14-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQKNZRJCXVTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine typically involves multiple steps:

Industrial Production Methods

Industrial production of oxalic acid involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The production of the amine derivative would require specialized organic synthesis techniques, often performed in batch reactors with precise control over temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oxalic acid can undergo oxidation to produce carbon dioxide and water.

    Reduction: The amine derivative can participate in reduction reactions, often leading to the formation of secondary or tertiary amines.

    Substitution: Both components can undergo substitution reactions. For example, oxalic acid can form esters, while the amine derivative can form various substituted amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carbon dioxide, water.

    Reduction: Secondary or tertiary amines.

    Substitution: Esters, substituted amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets. Oxalic acid can chelate metal ions, affecting various biochemical pathways . The amine derivative can interact with receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Malonic Acid: Another dicarboxylic acid with similar properties to oxalic acid.

    Succinic Acid: A dicarboxylic acid used in similar industrial applications.

    N-[2-(4-methoxyphenoxy)ethyl]cyclopentanamine: A similar amine derivative with slight structural differences.

Uniqueness

Oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine is unique due to the combination of oxalic acid’s chelating properties and the amine derivative’s potential for diverse chemical interactions. This dual functionality makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine
Reactant of Route 2
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oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine

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